molecular formula C13H16OS B14626034 Cyclohexanecarboxaldehyde, 1-(phenylthio)- CAS No. 57768-35-1

Cyclohexanecarboxaldehyde, 1-(phenylthio)-

Cat. No.: B14626034
CAS No.: 57768-35-1
M. Wt: 220.33 g/mol
InChI Key: ZLOBOEPMGFLRAL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxaldehyde, 1-(phenylthio)- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanecarboxaldehyde, where a phenylthio group is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxaldehyde, 1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxaldehyde with thiophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio group.

Industrial Production Methods

Industrial production of Cyclohexanecarboxaldehyde, 1-(phenylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 1-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanecarboxaldehyde, 1-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 1-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidation-reduction reactions or enzyme-catalyzed transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxaldehyde: A simpler aldehyde without the phenylthio group.

    Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.

    Thiophenol: The parent compound for the phenylthio group.

Uniqueness

Cyclohexanecarboxaldehyde, 1-(phenylthio)- is unique due to the presence of both an aldehyde and a phenylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and reactions not possible with simpler analogs.

Properties

CAS No.

57768-35-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-phenylsulfanylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H16OS/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

ZLOBOEPMGFLRAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)SC2=CC=CC=C2

Origin of Product

United States

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